

propyne chemical formula and molecular structure

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Compound of Interest

Compound Name: Propyne

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An In-depth Technical Guide on **Propyne**: Chemical Formula and Molecular Structure

Introduction

Propyne (systematically named methylacetylene) is an alkyne with the chemical formula C_3H_4 . [1][2][3] As the second simplest member of the alkyne family, following acetylene, it serves as a crucial three-carbon building block in organic synthesis and has been a subject of interest in materials science, astrophysics, and as a potential high-performance fuel. [4][5][6] This guide provides a detailed examination of its chemical formula, molecular structure, physicochemical properties, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

Propyne is an unsaturated hydrocarbon containing a carbon-carbon triple bond. [7][8] Its chemical formula is C_3H_4 , and its structure is commonly written as $CH_3C\equiv CH$. [1][2] It exists in equilibrium with its isomer, propadiene ($H_2C=C=CH_2$), with the mixture often referred to as MAPD gas. [1][4]

- IUPAC Name: **Propyne**
- Common Name: Methylacetylene [1][6]
- CAS Number: 74-99-7 [1][3]

- Molecular Weight: 40.0639 g/mol [1][4][9]

Molecular Structure and Bonding

The molecular structure of **propyne** is defined by the hybridization states of its three carbon atoms. The carbon atom of the methyl group (C1) is sp^3 hybridized, leading to a tetrahedral geometry for the attached hydrogen atoms. The two carbon atoms forming the triple bond (C2 and C3) are sp hybridized, resulting in a linear geometry for the $C-C\equiv C-H$ backbone.[4][10]

The triple bond consists of one strong sigma (σ) bond, formed by the overlap of sp hybrid orbitals, and two weaker, orthogonal pi (π) bonds from the overlap of parallel p-orbitals.[4] This configuration results in a molecule with a distinct linear segment and a rotational methyl group. The molecule possesses a permanent dipole moment of 0.78 Debye.[4]

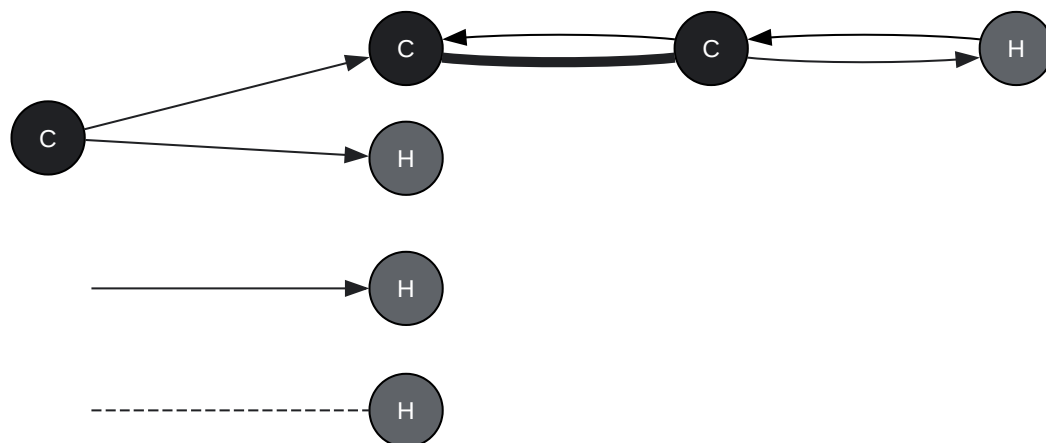
Quantitative Structural and Physicochemical Data

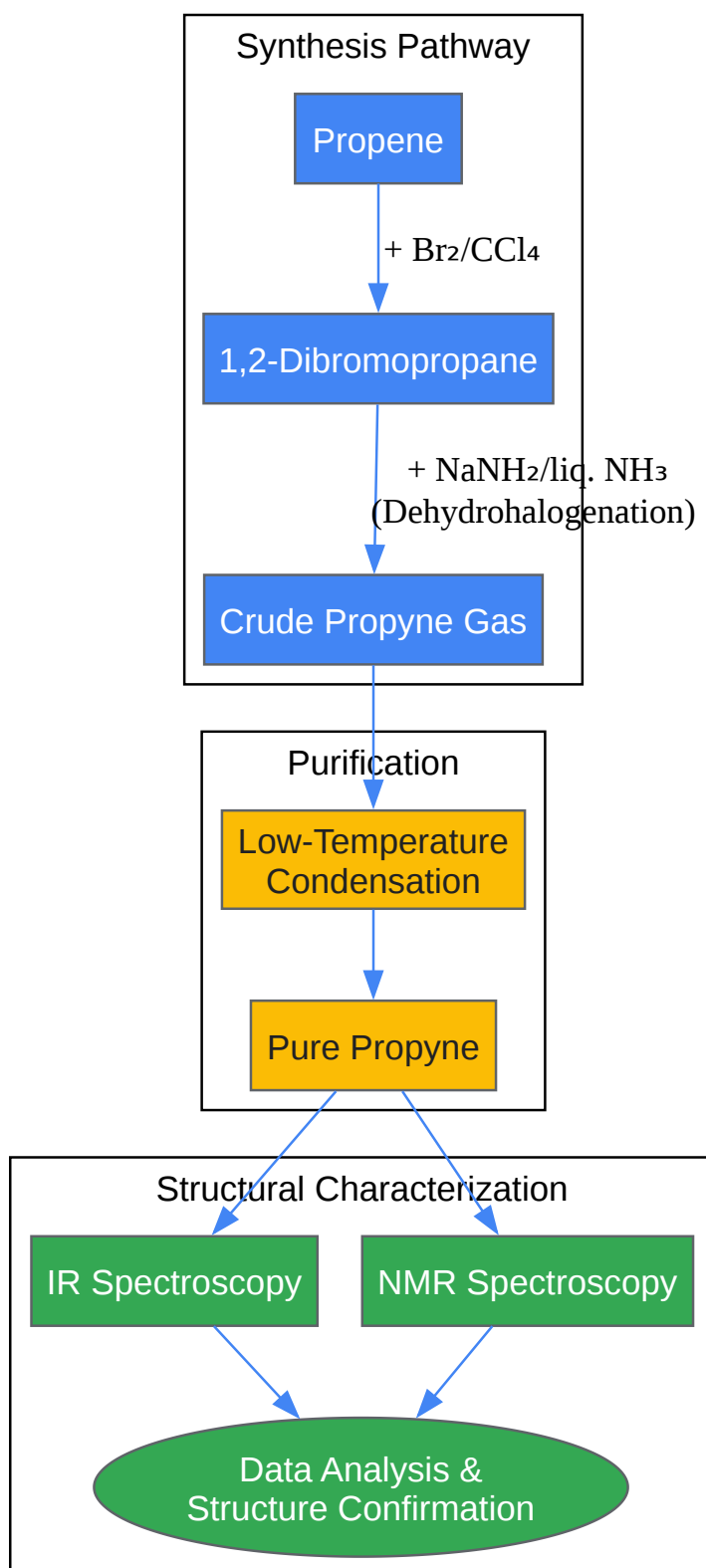
The precise geometric parameters and physical properties of **propyne** have been determined through various spectroscopic and analytical methods. Key data are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄	[1][2][3]
Molar Mass	40.0639 g/mol	[1][4][9]
Boiling Point	-23.2 °C	[1][4]
Melting Point	-102.7 °C	[1][4]
Density	0.53 g/cm ³	[1]
Dipole Moment	0.78 D	[4]
C≡C Bond Length	1.206 Å	[4][11]
C-C Bond Length	1.458 - 1.459 Å	[4][11]
C-H (methyl) Bond Length	1.105 Å	[11]
C-H (alkynyl) Bond Length	1.056 Å	[11]
C-C≡C Bond Angle	180°	[4][12][13]
H-C-H (methyl) Bond Angle	~110.2° - 111.7°	[4][11]

Visualization of Molecular Structure

The following diagram illustrates the three-dimensional structure and bonding of the **propyne** molecule.





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